molecular formula C9H21ClSi B8568682 3-Chloropropyltriethylsilane CAS No. 2290-35-9

3-Chloropropyltriethylsilane

Cat. No. B8568682
CAS RN: 2290-35-9
M. Wt: 192.80 g/mol
InChI Key: ODPFNHAPFCPUPA-UHFFFAOYSA-N
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Description

3-Chloropropyltriethylsilane is a useful research compound. Its molecular formula is C9H21ClSi and its molecular weight is 192.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloropropyltriethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropropyltriethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2290-35-9

Product Name

3-Chloropropyltriethylsilane

Molecular Formula

C9H21ClSi

Molecular Weight

192.80 g/mol

IUPAC Name

3-chloropropyl(triethyl)silane

InChI

InChI=1S/C9H21ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-9H2,1-3H3

InChI Key

ODPFNHAPFCPUPA-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Table 1 shows that copper catalysts, especially copper chloride and copper acetate, and copper sulphate, are effective in catalyzing the hydrosilation of allyl chloride with triethylsilane, at 200° C. for 45 hours, yielding quantitatively 3-chloropropyltriethylsilane.
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Synthesis routes and methods II

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 1.7 g (0.0125 mol) of Cl3SiH and 0.05 ml of Pt catalyst solution. The mixture was heated to 65° C. and addition of 7.7 g (0.1 mol) of allyl chloride begun. There was an exothermic reaction to 108.5° C. over 16 min, followed by a temperature drop. Addition of allyl chloride was complete in 31 min, with heat then applied at reflux (up to 114° C.) over 170 min. Vacuum distillation yielded 7.88 g (40.9%) of Et3SiCH2CH2CH2Cl with a Et3SiCH2CH2CH2Cl/Et3SiCl selectivity ratio of 1.13. This example shows that this sequence of combination of reactants allows the Cl3SiH promoter to be consumed, at which point the reaction of Et3SiH with allyl chloride proceeds at the low rate and selectivity exhibited in Comparative Example DD.
Quantity
11.6 g
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reactant
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1.7 g
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7.7 g
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reactant
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0 (± 1) mol
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[Compound]
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Pt
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0.05 mL
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Yield
40.9%

Synthesis routes and methods III

Procedure details

In a 50 ml apparatus, there were combined 7.7 g (0.1 mol) of allyl chloride and 0.05 ml of Pt catalyst solution. the mixture was heated to 44° C. and addition of a mixture of 11.6 g (0.1 mol) of Et3SiH and 1.4 g (0.01 mol) of Cl3SiH begun. Reaction was heated up to 54.5° C. during addition (30 min). There was a violent exothermic reaction from 62° C. to 110° C. 16 min later. Vacuum distillation yielded 7.79 g (40.5%) of Et3SiCH2CH2CH2Cl, with a Et3SiCH2CH2CH2Cl/Et3SiCl selectivity ratio of 1.23. This example and the previous one show that the preferred sequence of combination of reactants for most effective Cl3SiH promotion of the reaction of Et3SiH with allyl chloride is that of Example 24.
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7.7 g
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reactant
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11.6 g
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reactant
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1.4 g
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reactant
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[Compound]
Name
Pt
Quantity
0.05 mL
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catalyst
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Yield
40.5%

Synthesis routes and methods IV

Procedure details

In a 100 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH, 7.7 g (0.1 mol of allyl chloride, and 0.05 ml Pt catalyst solution at 19° C. After stirring 1 hr, temperature had increased to 27° C., followed by heating at 70° C. for 17 hr. The incomplete reaction was vacuum distilled, yielding 8.9 g (42%) of Et3SiCl, and 3.0 g (15.5%) of Et3SiCH2CH2CH2Cl. The Et3SiCH2CH2C2Cl/Et3SiCl molar selectivity ratio was 0.37. This example shows that the unpromoted reaction between Et3SiH and CH2 =CHCH2Cl is very slow.
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11.6 g
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reactant
Reaction Step One
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0.1 mol
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reactant
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[Compound]
Name
Pt
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0.05 mL
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catalyst
Reaction Step Three
Yield
42%
Yield
15.5%

Synthesis routes and methods V

Procedure details

In a 25 ml apparatus, there were combined 11.6 g (0.1 mol) of Et3SiH and 0.05 ml of Pt catalyst solution. Heat was applied to 60° C. and addition of a mixture of 7.7 g (0.1 mol) of allyl chloride and 1.4 g (0.01 mol) of Cl3SiH begun. There was a smooth exothermic reaction up to 80° C. by the end of the addition (15 min) with temperature continuing to rise to 129° C. 5 min later. Vacuum distillation yielded 12.12 g (63.0%) of Et3SiCH2CH2CH2Cl, with a Et3SiCH2CH2CH2Cl/Et3SiCl molar ratio of 2.73. This example shows that low levels of Cl3SiH effectively promote both rate and yield of the reaction between Et3SiH and allyl chloride, particularly when the low levels are maintained throughout the reaction by replenishment.
Quantity
11.6 g
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reactant
Reaction Step One
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7.7 g
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reactant
Reaction Step Two
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1.4 g
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reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Three
Yield
63%

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